molecular formula C25H21NO3 B14024785 (1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid

(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid

Katalognummer: B14024785
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: MPQWTGZCWNQGOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound with a unique structure that includes a binaphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid include other binaphthalene derivatives and compounds with similar functional groups.

Uniqueness

What sets (1S)-2’-[[(1-Methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid apart is its unique combination of a binaphthalene core with a (1-Methylethyl)amino group and a carboxylic acid. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

Molekularformel

C25H21NO3

Molekulargewicht

383.4 g/mol

IUPAC-Name

1-[2-(propan-2-ylcarbamoyl)naphthalen-1-yl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C25H21NO3/c1-15(2)26-24(27)20-13-11-16-7-3-5-9-18(16)22(20)23-19-10-6-4-8-17(19)12-14-21(23)25(28)29/h3-15H,1-2H3,(H,26,27)(H,28,29)

InChI-Schlüssel

MPQWTGZCWNQGOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.